molecular formula C19H24N4O3 B2928680 4-(4-cyclopentylpiperazin-1-yl)-1-methyl-3-nitroquinolin-2(1H)-one CAS No. 383902-92-9

4-(4-cyclopentylpiperazin-1-yl)-1-methyl-3-nitroquinolin-2(1H)-one

Cat. No.: B2928680
CAS No.: 383902-92-9
M. Wt: 356.426
InChI Key: MNBZXSWGCAYMGI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(4-cyclopentylpiperazin-1-yl)-1-methyl-3-nitroquinolin-2(1H)-one is a useful research compound. Its molecular formula is C19H24N4O3 and its molecular weight is 356.426. The purity is usually 95%.
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Scientific Research Applications

Tetrahydroisoquinoline Derivatives in Therapeutics

Tetrahydroisoquinolines (THIQs), which share a structural resemblance with 4-(4-cyclopentylpiperazin-1-yl)-1-methyl-3-nitroquinolin-2(1H)-one, have been explored extensively for their therapeutic potential, particularly in anticancer research. THIQ derivatives, including 1-methyl-1,2,3,4-tetrahydroisoquinoline, have shown significant promise as anticancer antibiotics, highlighting the value of such compounds in drug discovery. The approval of trabectedin, a THIQ derivative, by the US FDA for soft tissue sarcomas underlines the anticancer potential of these molecules. The research suggests that THIQ derivatives could be developed as novel drugs with unique mechanisms of action for cancer as well as infectious diseases like malaria, tuberculosis, HIV, HSV, and leishmaniasis (Singh & Shah, 2017).

Antimalarial Advances with Quinoline Derivatives

The development of new antimalarial agents is critical due to the resistance against existing drugs. Research into 4-aminoquinoline and 8-aminoquinolone derivatives has led to novel compounds that are currently under clinical trials, showing potential in treating drug-resistant malaria. This includes modifications to the quinoline ring, which have resulted in active molecules with unique structures and mechanisms of action. This research demonstrates the continuous need for innovative approaches in antimalarial drug discovery, where quinoline derivatives play a significant role (Kumar et al., 2016).

Properties

IUPAC Name

4-(4-cyclopentylpiperazin-1-yl)-1-methyl-3-nitroquinolin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N4O3/c1-20-16-9-5-4-8-15(16)17(18(19(20)24)23(25)26)22-12-10-21(11-13-22)14-6-2-3-7-14/h4-5,8-9,14H,2-3,6-7,10-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNBZXSWGCAYMGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2C(=C(C1=O)[N+](=O)[O-])N3CCN(CC3)C4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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